XLogP Comparison: 1-(3-Methylphenyl)prop-2-yn-1-one vs. 1-Phenylprop-2-yn-1-one
1-(3-Methylphenyl)prop-2-yn-1-one exhibits a calculated hydrophobicity (XLogP) of 2.4 [1]. In contrast, the unsubstituted analog 1-phenylprop-2-yn-1-one has a lower XLogP of 1.9 . This quantifiable increase in lipophilicity is significant for medicinal chemistry and chemical biology applications, as it can directly influence a molecule's ability to cross biological membranes and its overall pharmacokinetic profile.
| Evidence Dimension | Calculated Hydrophobicity (XLogP) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 1-Phenylprop-2-yn-1-one (XLogP = 1.9) |
| Quantified Difference | ΔXLogP = +0.5 |
| Conditions | Computational calculation based on molecular structure |
Why This Matters
The higher XLogP value (2.4 vs 1.9) indicates a quantifiably different hydrophobic character, which can be a deciding factor in drug design or probe development where optimizing membrane permeability is critical.
- [1] Chem960. (n.d.). 78725-43-6 (1-(3-Methylphenyl)prop-2-yn-1-one). Retrieved from https://mip.chem960.com/cas/78725436 View Source
